molecular formula C9H14N4 B1611352 6-(Piperazin-1-yl)pyridin-2-amine CAS No. 529516-33-4

6-(Piperazin-1-yl)pyridin-2-amine

Cat. No.: B1611352
CAS No.: 529516-33-4
M. Wt: 178.23 g/mol
InChI Key: NNIRRALERIJINU-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)pyridin-2-amine ( 529516-33-4) is a chemical compound with the molecular formula C 9 H 14 N 4 and a molecular weight of 178.23 g/mol . This amine-functionalized pyridine and piperazine hybrid serves as a versatile building block and key intermediate in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules . The piperazine ring is a well-known privileged scaffold in drug discovery, associated with a broad range of biological activities . This particular compound has been identified as a precursor in the synthesis of potential therapeutic agents. Research indicates its application in the development of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives, which have been evaluated as potent TRPV4 antagonists for the treatment of pain . Furthermore, piperazine derivatives of purine-based compounds, which utilize scaffolds like this compound, have been explored as functionalized cannabinoid receptor (CB1) antagonists. These antagonists are being investigated for the treatment of conditions such as obesity, metabolic syndrome, and liver diseases, with a focus on creating compounds with limited brain penetration to reduce central nervous system-related side effects . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-piperazin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIRRALERIJINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571047
Record name 6-(Piperazin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529516-33-4
Record name 6-(Piperazin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Rational Drug Design Strategies Based on SAR Insights

The 6-(piperazin-1-yl)pyridin-2-amine core is a recognized privileged structure in medicinal chemistry. The inherent properties of the aminopyridine and piperazine (B1678402) rings—such as their ability to modulate lipophilicity, improve aqueous solubility, and form crucial hydrogen bonds—make this scaffold a versatile starting point for drug design. ambeed.com Rational drug design leverages the understanding of how specific structural modifications to this core impact biological activity, a concept known as Structure-Activity Relationship (SAR).

Scaffold Hopping and Lead Optimization

Scaffold hopping is a key strategy in lead optimization, involving the replacement of a core molecular structure with a different one while preserving the essential pharmacophoric features responsible for biological activity. niper.gov.in This technique is employed to discover novel intellectual property, overcome issues with a current chemical series, or improve physicochemical and pharmacokinetic properties. niper.gov.in For a lead compound containing the this compound scaffold, lead optimization is a critical phase where the molecule is refined to enhance efficacy, selectivity, and safety. patsnap.com

One common optimization strategy involves modifying the piperazine ring. For instance, in related piperazine-linked aminopyridine structures, introducing lipophilic groups such as benzyl (B1604629) or phenylethyl at the N-4 nitrogen of the piperazine has been shown to enhance biological activity. This suggests that the pocket binding to this part of the molecule is lipophilic in nature.

Another lead optimization tactic is structural simplification, which aims to reduce molecular complexity and weight to improve drug-like properties. nih.gov For a complex derivative of this compound, non-essential structural elements could be removed to improve synthetic accessibility and pharmacokinetic profiles. nih.gov

Scaffold hopping can also be applied by replacing the pyridine (B92270) ring with other heterocycles. For example, a switch from a phenyl to a pyridyl or pyrimidyl ring has been shown to impart metabolic stability. niper.gov.in In a similar vein, replacing the aminopyridine of the core scaffold with a pyrimidine (B1678525), as seen in piperazinyl-pyrimidine analogues, has led to successful scaffold hops that yield potent and stable lead compounds for further research. nih.gov

Table 1: Illustrative Scaffold Hopping Strategies for Aminopyridine Derivatives
Original ScaffoldHopped ScaffoldRationale/AdvantageReference
PhenylPyridyl/PyrimidylIncreased metabolic stability by adding nitrogen atoms to the aromatic system. niper.gov.in
Imidazopyridine1,2,4-TriazolopyridineBlocked metabolic site and reduced lipophilicity, improving metabolic stability. niper.gov.in
Piperazinyl-aminopyridinePiperazinyl-pyrimidineLed to potent and stable lead compounds in antiviral research. nih.gov

Design of Compounds with Improved Pharmacological and Safety Profiles

A primary goal of rational drug design is to optimize a compound's pharmacological profile—enhancing its potency and selectivity—while simultaneously improving its safety by minimizing off-target effects and toxicity. patsnap.com For derivatives of this compound, this involves a multi-parameter optimization of its absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.comresearchgate.net

Strategies to enhance pharmacological and safety profiles often focus on modifying the substituents on the core scaffold. For example, in the development of inhibitors for the Chikungunya virus based on a related piperazinyl-pyrimidine scaffold, extensive SAR studies were conducted. nih.gov These studies involved screening for aqueous solubility, lipophilicity, toxicity, and potential for hERG channel interactions to ensure a favorable safety profile. nih.gov Furthermore, assessing metabolic stability in human liver microsomes (HLMs) helped establish a structure-metabolism relationship, leading to the identification of potent, safe, and stable lead compounds. nih.gov

In the optimization of related piperazine amides as NaV1.7 inhibitors, strategic modifications were made to improve metabolic stability and selectivity. Exchanging a metabolically liable group for a 6-(2,2,2-trifluoroethoxy)pyridin-3-amine (B1268165) C-ring led to a marked improvement in potency and microsomal stability. However, this also worsened aqueous solubility. To counteract this, a pyridyl A-ring was strategically used to increase solubility and selectivity over the NaV1.5 channel, demonstrating the principle of balancing multiple properties. nih.gov

The table below summarizes key optimization strategies and their outcomes in related piperazine-containing scaffolds, which can be applied to derivatives of this compound.

Table 2: Strategies for Improved Pharmacological and Safety Profiles
Scaffold TypeModification StrategyImproved PropertyReference
Piperazinyl-pyrimidineExtensive SAR, including scaffold changes and ADMET investigation.Potency, safety (low toxicity, no hERG interaction), and metabolic stability. nih.gov
Piperazine amidesIntroduction of a 6-(2,2,2-trifluoroethoxy)pyridin-3-amine C-ring.Enhanced potency and microsomal stability. nih.gov
Piperazine amidesStrategic use of a pyridyl A-ring.Increased aqueous solubility and selectivity over NaV1.5. nih.gov
4-aminopyridine benzamide (B126)Structure-based design leading to 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide modifications.Improved TYK2 potency and selectivity over JAK1 and JAK2. nih.gov

By systematically applying these rational design principles, derivatives of this compound can be optimized to produce drug candidates with a desirable balance of efficacy, selectivity, and safety. patsnap.com

Synthetic Methodologies for 6 Piperazin 1 Yl Pyridin 2 Amine and Its Analogs

Established Synthetic Pathways to the Core 6-(Piperazin-1-yl)pyridin-2-amine Scaffold

The construction of the fundamental this compound structure is predominantly achieved through two main strategies: palladium-catalyzed amination and nucleophilic aromatic substitution.

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen (C-N) bonds, and it represents a key strategy for synthesizing aryl amines. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is broadly applicable to the synthesis of this compound from a suitable halopyridine precursor and piperazine (B1678402). wikipedia.org The reaction's success often hinges on the choice of a palladium source, a phosphine (B1218219) ligand, and a base. cmu.eduyoutube.com

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org The development of bulky, electron-rich phosphine ligands has been crucial in expanding the scope of this reaction to include less reactive substrates like aryl chlorides and enabling milder reaction conditions. cmu.eduyoutube.com

Key components in this approach include:

Starting Materials: Typically 2-amino-6-halopyridines (e.g., 2-amino-6-chloropyridine (B103851) or 2-amino-6-bromopyridine) and piperazine (often used in its mono-protected form, such as N-Boc-piperazine, to prevent double arylation).

Catalyst System: A palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is used in conjunction with a phosphine ligand. The choice of ligand is critical for reaction efficiency. cmu.edu Commonly used ligands include bulky, electron-rich phosphines like (o-biphenyl)P(t-Bu)₂ or bidentate phosphine ligands such as BINAP and DPPF. wikipedia.orgcmu.edu

Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen. Sodium tert-butoxide (NaOt-Bu) is frequently employed for this purpose. acs.org

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-ChlorotolueneBenzylaminePd(OAc)₂ / (o-biphenyl)P(t-Bu)₂NaOt-BuToluene8095
2-BromothiazoleMorpholinePd(O₂CCF₃)₂ / PtBu₃K₃PO₄Toluene-70
m-Chloroanisoles-ButylaminePd(OAc)₂ / (o-biphenyl)P(t-Bu)₂NaOt-BuToluene8085

This table presents data from representative Buchwald-Hartwig amination reactions to illustrate typical conditions and outcomes, though not specifically for this compound due to proprietary data restrictions. The principles are directly applicable. cmu.eduacs.org

Nucleophilic aromatic substitution (SNAr) provides a more classical and often more economical route to this compound. nih.gov This method relies on the reaction of an electron-deficient aryl halide with a nucleophile. nih.gov The pyridine (B92270) ring, being inherently electron-deficient, is susceptible to nucleophilic attack, particularly when a leaving group (like a halogen) is present at the 2- or 4-position. thieme-connect.de The presence of the amino group at the 2-position can influence the reactivity of the leaving group at the 6-position.

The SNAr mechanism typically proceeds through a two-step addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the electron-withdrawing ability of the aromatic system. nih.gov

For the synthesis of this compound, the reaction involves:

Starting Materials: A 2-amino-6-halopyridine (e.g., 2-amino-6-chloropyridine) serves as the electrophile. nih.gov Piperazine acts as the nucleophile.

Reaction Conditions: The reaction is often carried out at elevated temperatures, sometimes in a high-boiling point solvent or using the amine itself as the solvent. nih.gov The use of a base, such as potassium carbonate or triethylamine, may be employed to neutralize the hydrogen halide formed during the reaction. mdpi.com In some cases, the reaction can be promoted under microwave conditions to reduce reaction times. researchgate.net

ElectrophileNucleophileConditionsProductYieldReference
2-Chloro-5-nitropyridineN-PhenylpiperazineNovel Method1-(5-Nitropyridin-2-yl)-4-phenylpiperazine- researchgate.net
2-ChloropyrimidineVarious AminesKF, WaterN-Substituted Pyrimidin-2-aminesModerate to Excellent nih.gov
4-ChloroquinazolineVarious AminesKF, WaterN-Substituted Quinazolin-4-aminesGood to Excellent nih.gov

This table showcases examples of SNAr reactions on nitrogen-containing heterocycles, demonstrating the general applicability of the method.

Reductive amination, or reductive alkylation, is a fundamental method for forming C-N bonds by converting a carbonyl group into an amine. organic-chemistry.org While less common for the direct synthesis of the core this compound scaffold from simple precursors, it is a crucial strategy for producing N-alkylated piperazine derivatives. nih.govnih.gov The process typically involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org

A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), and catalytic hydrogenation. researchgate.net The choice of reducing agent can be critical for chemoselectivity and managing reaction conditions. rsc.org For instance, STAB is often favored for its mildness and tolerance of a wide range of functional groups.

While direct synthesis of the core scaffold via this method is not widely reported, a hypothetical route could involve the reductive amination of a suitable piperazine derivative with a pyridinone, followed by further chemical transformations. More practically, this method is applied to functionalize the pre-formed scaffold, as discussed in section 2.2.1.

Synthesis of Functionalized this compound Derivatives

Once the core scaffold is assembled, it can be readily functionalized at two primary locations: the unsubstituted nitrogen of the piperazine ring and the pyridine ring itself.

The secondary amine of the piperazine ring is a versatile handle for introducing a wide array of substituents, allowing for the exploration of structure-activity relationships in drug discovery programs. ijrrjournal.com Common modifications include alkylation, acylation, and sulfonylation.

N-Alkylation: This is typically achieved through nucleophilic substitution with alkyl halides (e.g., alkyl chlorides or bromides) or via reductive amination with aldehydes or ketones. nih.gov Reductive amination offers a mild and efficient route to a diverse range of N-alkyl derivatives. nih.gov

N-Acylation: The piperazine nitrogen can be acylated using acyl chlorides or carboxylic acids (in the presence of a coupling agent) to form amides. mdpi.com For example, reaction with acetyl chloride would yield 1-acetyl-4-(6-aminopyridin-2-yl)piperazine.

N-Arylation: Further C-N bond formation can be achieved at the piperazine nitrogen using methods like the Buchwald-Hartwig amination to introduce aryl or heteroaryl substituents.

Introducing substituents onto the pyridine ring allows for fine-tuning of the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can be used to functionalize the pyridine ring, although the positions of substitution will be directed by the existing amino and piperazinyl groups. For example, bromination of the scaffold would likely lead to substitution at the positions ortho or para to the activating amino group. Subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions) on these halogenated intermediates can then be used to introduce a wide variety of carbon-based substituents. researchgate.net

Heterocyclic Ring Incorporations and Hybrid Structures

The core structure of this compound serves as a versatile scaffold for the incorporation of additional heterocyclic rings, leading to the creation of complex hybrid molecules. These modifications are a key strategy in medicinal chemistry to explore and modulate biological activity. Synthetic strategies often involve the reaction of the piperazine or the pyridine amine group with suitable precursors to build new ring systems.

One common approach involves the condensation of aminopyridine derivatives with other reagents to form fused or linked heterocyclic systems. For instance, derivatives of 2-aminopyridine (B139424) can react with cyanamide (B42294) and various aldehydes or ketones in a one-pot, multi-component reaction to yield pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov This method allows for the direct linkage of a triazine ring to the pyridinylamino moiety. nih.gov

Another strategy involves the construction of imidazo[1,2-a]pyridine (B132010) systems. This can be achieved by reacting a substituted pyridin-2-amine with a suitable ketone, such as 1-(2-pyridyl)ethanone, in the presence of iodine. This cyclization reaction forms a five-membered imidazole (B134444) ring fused to the pyridine core. rsc.org Subsequent modifications can be performed on this new bicyclic system. For example, starting with 6-chloropyridin-2-amine, one can synthesize 6-chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine. rsc.org

The generation of iminyl radicals from oxime derivatives provides a pathway to various 5- and 6-membered azaheterocycles. mdpi.com Iminyl radicals that contain an aromatic acceptor unit, such as a pyridine ring, typically undergo a 6-endo cyclization to form a new six-membered nitrogen-containing ring, leading to structures like quinolines or quinazolines. mdpi.com This radical-mediated approach has been applied to the synthesis of complex polycyclic systems, including bioactive natural products. mdpi.com

Furthermore, pyrimido[1,6-a]pyrimidine scaffolds can be synthesized through the condensation of aminopyrimidines with reagents like ethyl acetoacetate (B1235776) or through the cyclization of 1-(3-bromopropyl)-pyrimidine-2,4(1H,3H)-dione derivatives. nih.gov These methods highlight the diverse chemical transformations available for expanding the heterocyclic framework of aminopyridine-based compounds.

Table 1: Examples of Heterocyclic Ring Incorporations

Starting Scaffold Reagents Resulting Heterocyclic System Reference
2-Aminopyridine Cyanamide, Aromatic Aldehydes/Ketones Pyridinyl-1,3,5-triazine nih.gov
Substituted pyridin-2-amine 1-(2-pyridyl)ethanone, I₂ Imidazo[1,2-a]pyridine rsc.org
Oxime ether with aromatic acceptor Radical initiator Quinoline, Quinazoline, etc. mdpi.com
4-Aminopyrimidine Ethyl acetoacetate 4H-Pyrimido[1,6-a]pyrimidin-4-one nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign methodologies. For the synthesis of this compound and its analogs, advanced techniques such as microwave-assisted synthesis and the use of specialized catalyst systems are increasingly employed to improve reaction times, yields, and sustainability profiles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. nih.govresearchgate.net

This technique has been successfully applied to the synthesis of various heterocyclic structures derived from piperazine and pyridine precursors. For example, a green, one-step, multi-component reaction to create pyridinyl-1,3,5-triazine-2,4-diamine hybrids from 2-aminopyridine, cyanamide, and aldehydes/ketones is efficiently promoted by microwave heating at 120 °C for just 15 minutes under neat (solvent-free) conditions. nih.gov This method offers high atom economy and avoids the use of hazardous solvents. nih.gov

Similarly, the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles has been achieved using microwave irradiation, providing a faster alternative to conventional heating. nih.gov In another application, substituted 2-amino-2-chromenes were synthesized in high yields (80-95%) within 6-8 minutes using a one-pot, three-component condensation under solvent-free microwave conditions with piperazine as a catalyst. researchgate.net The synthesis of pyrrole (B145914) derivatives through cyclocondensation of enamine-type Schiff bases derived from amino acids has also been effectively carried out under microwave irradiation, resulting in yields between 55% and 86%. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Product Type Conventional Method Time Microwave Method Time Yield (Microwave) Reference
Pyridinyl-1,3,5-triazine hybrids Not specified, typically hours 15 min up to 70% nih.gov
2-Amino-2-chromenes Not specified, typically hours 6-8 min 80-95% researchgate.net
1H-pyrrol-3-yl)ethan-1-ones Not specified, typically hours 30 min 55-86% mdpi.com

The selection of an appropriate catalyst is crucial for achieving high selectivity and efficiency in the synthesis of complex molecules like this compound and its derivatives. Various catalytic systems, particularly those based on transition metals like palladium, copper, and rhodium, are instrumental in key bond-forming reactions.

Palladium- and Copper-Based Catalysts: C-N cross-coupling reactions are fundamental to the synthesis of the target molecule and its analogs. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a principal method for forming the N-aryl bond between the piperazine ring and the pyridine core. mdpi.comresearchgate.net Catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are used for this purpose, often in combination with a base like cesium carbonate. researchgate.net Similarly, copper-catalyzed Ullmann-Goldberg reactions provide an alternative route for N-arylpiperazine synthesis. mdpi.com These catalysts are also used for other transformations; for example, Palladium on carbon (Pd/C) is a standard catalyst for the reduction of nitro groups to amines, a common step in the synthesis of aminopyridine precursors.

Rhodium, Ruthenium, and Cobalt Catalysts: For the synthesis of the piperidine (B6355638) ring itself, which is a saturated version of pyridine, catalytic hydrogenation is a key method. nih.gov Rhodium catalysts have proven effective for the hydrogenation of substituted pyridines, sometimes under milder conditions than other systems. mdpi.com Recent research has also highlighted the use of novel catalyst systems for green synthesis. For example, a surface single-atom alloy catalyst, Ru₁CoNP/HAP, has been developed for the one-pot synthesis of piperidine from the biomass-derived platform chemical furfural (B47365). nih.gov This process involves a cascade of amination, hydrogenation, and ring rearrangement steps under mild conditions. nih.gov Cobalt-catalyzed radical intramolecular cyclization represents another advanced method for producing piperidines from linear amino-aldehydes. mdpi.com

Table 3: Catalyst Systems in the Synthesis of Piperazine/Pyridine Scaffolds

Catalyst System Reaction Type Application Example Reference
Pd(PPh₃)₄ / Cs₂CO₃ Buchwald-Hartwig C-N Coupling Synthesis of substituted Piperazin-1-yl-7H-pyrrolo[2,3-d] pyrimidines researchgate.net
Pd/C, H₂ Catalytic Hydrogenation Reduction of a nitro group to an amine on the pyridine ring
Cu(I)-based systems Nucleophilic Aromatic Substitution Enhancing coupling efficiency of piperazine to a chloropyridine mdpi.com
Rhodium complexes Hydrogenation Reduction of substituted pyridines to piperidines mdpi.com
Ru₁CoNP/HAP Reductive Amination / Ring Rearrangement Synthesis of piperidine from furfural and ammonia nih.gov
Cobalt(II) complexes Radical Intramolecular Cyclization Synthesis of piperidines from linear amino-aldehydes mdpi.com

Spectroscopic and Structural Elucidation Studies of 6 Piperazin 1 Yl Pyridin 2 Amine

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 6-(Piperazin-1-yl)pyridin-2-amine. Techniques such as NMR, mass spectrometry, and IR/UV-Vis spectroscopy each offer unique insights into the molecule's atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the piperazine (B1678402) ring, and the amine groups.

Pyridine Protons: The three aromatic protons on the disubstituted pyridine ring would typically appear as multiplets in the downfield region (δ 6.0-8.5 ppm).

Piperazine Protons: The eight protons on the piperazine ring are expected to appear as two distinct multiplets, corresponding to the four protons adjacent to the pyridine ring and the four protons adjacent to the secondary amine. These signals would likely be found in the δ 2.5-3.5 ppm range.

Amine Protons: The protons of the primary amine (-NH₂) on the pyridine ring and the secondary amine (-NH) in the piperazine ring would appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.

Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons, with the carbon atoms bonded to nitrogen appearing at the most downfield shifts (typically >140 ppm). rsc.org For instance, in related N-phenyl-2-aminopyridine derivatives, the pyridine carbon signals appear in the range of δ 108-156 ppm. rsc.org

Piperazine Carbons: The four carbon atoms of the piperazine ring would likely produce two signals, corresponding to the two different chemical environments, typically in the range of δ 40-55 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Interactive data table. Click on headers to sort.

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyridine CH 6.0 - 8.5 105 - 140
Pyridine C-NH₂ - >155
Pyridine C-Pip - >150
Piperazine CH₂ (adjacent to Py) 3.0 - 4.0 ~50
Piperazine CH₂ (adjacent to NH) 2.5 - 3.5 ~45
Primary Amine NH₂ Broad, variable -

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight and formula of this compound. The compound has a molecular formula of C₉H₁₄N₄.

High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecule's mass, allowing for unequivocal confirmation of its elemental composition. The exact mass is a critical parameter for distinguishing between compounds with the same nominal mass.

Table 2: Molecular Weight and Mass Data for this compound Interactive data table. Click on headers to sort.

Parameter Value Reference
Molecular Formula C₉H₁₄N₄ nih.gov
Molecular Weight 178.23 g/mol nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands. For example, studies on similar molecules like 1-amino-2,6-dimethylpiperidine (B1295051) and other amine derivatives show distinct peaks for N-H and C-N bonds. researchgate.netresearchgate.net

N-H Stretching: The primary amine (-NH₂) and secondary amine (-NH) groups would exhibit characteristic stretching vibrations in the region of 3100-3500 cm⁻¹. The primary amine may show two distinct bands (symmetric and asymmetric stretching).

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) typically occur in the 1400-1650 cm⁻¹ region.

C-N Stretching: The C-N stretching of the aryl-amine and the piperazine ring would be visible in the fingerprint region, typically between 1250-1350 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is a chromophore that absorbs UV light. Aromatic systems like pyridine typically exhibit π → π* transitions. For 1-pyridin-3-yl-ethylamine, absorption maxima are observed at 204 nm and 258 nm. sielc.com Similar absorption patterns would be anticipated for this compound, likely influenced by the auxochromic amino and piperazinyl substituents.

Solid-State Structural Determination

The three-dimensional arrangement of molecules in the solid state is determined using X-ray crystallography, which provides precise information on bond lengths, bond angles, and intermolecular interactions.

X-ray Crystallography of this compound and its Derivatives

While the specific crystal structure of the parent compound this compound has not been reported in the surveyed literature, the crystallographic analysis of its derivatives provides significant insight into its likely solid-state behavior. Studies on related piperazinyl- and pyridinyl-containing compounds reveal common structural motifs. For instance, the crystal structure of 6-[6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl]pyridin-3-amine monohydrate shows that the pyridine rings are not coplanar, with dihedral angles of 5.33 (7)° and 19.84 (8)° relative to the central tetrazine ring. researchgate.net Similarly, in salts of 4-(4-nitrophenyl)piperazin-1-ium, the piperazine ring consistently adopts a chair conformation. nih.gov

In another related structure, 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, the central pyridine ring is largely planar. rsc.org These examples suggest that in the solid state, this compound would likely feature a planar pyridine ring and a piperazine ring in a stable chair conformation.

Table 3: Representative Crystallographic Data for a Related Pyridine Derivative Interactive data table. Click on headers to sort.

Compound Crystal System Space Group Key Feature Reference
2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline Monoclinic P2₁/n a=20.795 Å, b=7.484 Å, c=10.787 Å, β=93.96° researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of amine-containing heterocyclic compounds is typically dominated by a network of intermolecular interactions, particularly hydrogen bonds and π-stacking. rsc.orgmdpi.com

Hydrogen Bonding: The primary amine (donor), secondary amine (donor and acceptor), and pyridine ring nitrogen (acceptor) in this compound are all capable of forming strong hydrogen bonds. In the crystal structure of 6-[6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl]pyridin-3-amine monohydrate, the packing is dominated by hydrogen bonds involving all amine donor functions, which form layers. researchgate.net It is highly probable that this compound would form similar extensive hydrogen-bonded networks, contributing significantly to the stability of its crystal lattice.

The combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking and van der Waals forces dictates the final three-dimensional architecture of the crystal. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of 6-(Piperazin-1-yl)pyridin-2-amine. These methods provide insights into the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study piperazine (B1678402) and pyridine (B92270) derivatives. jksus.orgresearchgate.net DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry of these compounds and determine their most stable conformations. researchgate.netnih.gov For instance, studies on similar piperazine derivatives have shown that the piperazine ring can adopt chair, boat, twist-boat, and half-boat conformations, with the chair form being the most thermodynamically favorable. The optimized geometric parameters, such as bond lengths and angles, obtained from DFT calculations are often in good agreement with experimental data where available. jksus.orgnih.gov

The electronic properties of molecules, including their reactivity and stability, are significantly influenced by their electronic structure. DFT calculations provide a way to understand these properties by analyzing the distribution of electron density. aps.orgnih.gov For example, the analysis of electron density distribution using methods like Bader's quantum theory of atoms in molecules (QTAIM) can reveal the nature of chemical bonds within a molecule. nih.gov

The following is an interactive data table of representative bond lengths for a molecule similar to this compound, calculated using DFT. The specific values for the title compound would require a dedicated computational study.

BondBond Length (Å) - Gas PhaseBond Length (Å) - Water
C-C (phenyl ring avg.)1.3881.389
C-N (piperazine ring avg.)1.4651.466
N-H (amine)1.0121.015

Note: This data is illustrative and based on general findings for similar structures. Actual values for this compound may vary.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. libretexts.orgyoutube.com Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. nih.gov For various piperazine and pyridine derivatives, the HOMO-LUMO gap has been calculated to understand their charge transfer characteristics. nih.govnih.gov The distribution of the HOMO and LUMO across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack.

The following table presents hypothetical HOMO, LUMO, and energy gap values for this compound, based on typical values for similar aromatic amines.

ParameterEnergy (eV)
HOMO-5.5 to -6.5
LUMO-1.0 to -2.0
Energy Gap (ΔE)3.5 to 4.5

Note: This data is illustrative. Precise values require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For molecules with heteroatoms, such as the nitrogen atoms in this compound, the MEP map would likely show negative potential around these atoms due to their lone pairs of electrons, making them potential sites for hydrogen bonding. researchgate.netutoronto.ca

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a way to study the behavior of molecules over time and their interactions with other molecules, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule and a protein target. nih.govtcmsp-e.comacs.org For derivatives of piperazine and pyridine, docking studies have been performed to investigate their potential as inhibitors for various enzymes and receptors. nih.govnih.govresearchgate.net

The process involves placing the ligand in the active site of the protein and evaluating the binding energy for different conformations. mdpi.com The results can identify key amino acid residues involved in the interaction, such as through hydrogen bonds or hydrophobic interactions. nih.gov For this compound, docking simulations could be used to predict its binding to various protein targets, providing insights into its potential pharmacological activity. nih.govjneonatalsurg.com Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time, assessing the stability of the predicted binding mode. mdpi.comnih.gov

The following is an illustrative data table showing potential docking results for this compound with a hypothetical protein target. The binding affinity is typically reported in kcal/mol.

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Kinase A-7.5 to -9.0Asp145, Lys72, Val53
GPCR B-6.0 to -8.0Phe289, Trp158, Tyr308

Note: This data is for illustrative purposes only. Actual docking results would depend on the specific protein target and the docking software and parameters used.

Prediction of Pharmacokinetic and Pharmacodynamic Parameters (Computational)

Computational methods are invaluable in early drug discovery for predicting the pharmacokinetic and pharmacodynamic (PK/PD) properties of a compound, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

pKa Predictions of Ionizable Centers

The acid dissociation constant (pKa) is a critical parameter that influences a molecule's ionization state at a given pH. This, in turn, affects its solubility, permeability, and target binding. This compound has multiple ionizable centers: the 2-amino group on the pyridine ring and the two nitrogen atoms of the piperazine ring. Computational tools can predict the pKa values for these centers. bio.toolsrowansci.commoldiscovery.comrowansci.com

The basicity of the nitrogen atoms in this compound is influenced by the electronic effects of the substituents. The amino group at the 2-position of the pyridine ring is an electron-donating group, which would be expected to increase the basicity of the pyridine nitrogen. In contrast, the pyridine ring acts as an electron-withdrawing group, which would decrease the basicity of the piperazine nitrogens.

Various computational methods, ranging from empirical models to quantum mechanical calculations, are available for pKa prediction. nih.govresearchgate.netnih.govuregina.ca The predicted pKa values for the ionizable centers of this compound from different computational tools are presented in Table 1.

Ionizable CenterPredicted pKa (Tool 1)Predicted pKa (Tool 2)
Pyridine Nitrogen6.5 - 7.56.8 - 7.8
Piperazine Nitrogen (distal)8.5 - 9.58.8 - 9.8
Piperazine Nitrogen (proximal)4.0 - 5.04.2 - 5.2
2-Amino Group2.5 - 3.52.8 - 3.8

Table 1: Predicted pKa values for the ionizable centers of this compound using hypothetical computational tools. These values are illustrative and would be determined using specific software packages.

Understanding the pKa values is crucial for anticipating the compound's charge state in different physiological compartments, which directly impacts its absorption and distribution.

Theoretical Assessments of Lipophilicity and Permeability

Lipophilicity and permeability are key determinants of a drug's ability to cross biological membranes, including the intestinal epithelium for oral absorption and the blood-brain barrier (BBB). nih.govmdpi.com These properties can be estimated computationally. vcclab.orgresearchgate.net

Lipophilicity: This is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP). A higher logP value indicates greater lipophilicity. Numerous computational algorithms exist for predicting logP, often based on fragmental or atom-based contribution methods. molinspiration.com

Permeability: Computational models can predict permeability through various biological barriers, such as Caco-2 cell monolayers (an in vitro model for intestinal absorption) and the blood-brain barrier. oup.com These predictions are often based on physicochemical properties like logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For instance, a piperazine tail can sometimes decrease permeability. nih.gov

Table 2 presents a summary of computationally predicted pharmacokinetic parameters for this compound.

ParameterPredicted Value
logP1.5 - 2.5
Polar Surface Area (PSA)60 - 70 Ų
Caco-2 Permeability (nm/s)Low to Moderate
Blood-Brain Barrier PermeabilityLow

Table 2: Predicted pharmacokinetic parameters for this compound. These values are illustrative and would be generated by specific ADMET prediction software.

These in silico predictions provide an early indication of the compound's potential pharmacokinetic behavior. For example, the moderate PSA and logP suggest that the compound may have reasonable oral absorption, though its permeability might be a limiting factor. The low predicted BBB permeability would be a critical consideration depending on the intended therapeutic target.

Biological Activity and Pharmacological Profile of 6 Piperazin 1 Yl Pyridin 2 Amine and Its Derivatives

Anti-Cancer and Anti-Proliferative Activities

Derivatives of 6-(piperazin-1-yl)pyridin-2-amine have shown considerable promise as anti-cancer agents, primarily through their ability to modulate key proteins involved in cell cycle regulation and oncogenic signaling pathways.

Cyclin-Dependent Kinase (CDK) Inhibition (CDK4/6 Selectivity)

A significant area of research has been the development of this compound derivatives as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for the G1-S phase transition in the cell cycle, and their dysregulation is a common feature in many cancers. nih.gov

One notable derivative, a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine containing a piperazine (B1678402) group on the pyridine (B92270) ring, demonstrated high potency and selectivity for CDK4 and CDK6. acs.org This compound, referred to as compound 78 in the study, exhibited a Ki (inhibition constant) of 1 nM for CDK4 and 34 nM for CDK6. acs.org This selectivity is crucial for minimizing off-target effects. The development of such selective inhibitors represents a significant advancement in targeting the cell cycle machinery for cancer therapy. nih.gov

The pyrido[2,3-d]pyrimidine (B1209978) scaffold, which incorporates the this compound moiety, has also been explored for CDK inhibition. Certain compounds from this series were identified as potent direct inhibitors of CDK6. nih.gov

Table 1: CDK Inhibition by this compound Derivatives
Compound/Derivative ClassTargetPotency (Ki/IC50)Reference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78)CDK41 nM (Ki) acs.org
CDK634 nM (Ki) acs.org
Pyrido[2,3-d]pyrimidine derivatives (Compounds 4a and 4b)CDK6115.38 nM and 726.25 nM (IC50) nih.gov

Inhibition of Cell Proliferation in Various Cancer Cell Lines

The inhibitory activity of this compound derivatives against CDKs translates to potent anti-proliferative effects in various cancer cell lines.

The highly selective CDK4/6 inhibitor, compound 78, was found to be a potent anti-proliferative agent against the acute myeloid leukemia cell line MV4-11, with a GI50 (concentration for 50% inhibition of cell proliferation) value of 23 nM. acs.org Further studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives showed broad anti-proliferative activity across a panel of seven cell lines, including M249, PC-3, M229, MOLM13, A2780, NB4, and M249R, with GI50 values ranging from 0.038 µM to 0.681 µM. nih.gov

While direct studies on HepG2 and HeLa cell lines for the core this compound were not prominently found in the initial search, the broad-spectrum activity of its derivatives suggests potential efficacy. The anti-proliferative effects of various compounds, not necessarily direct derivatives, have been documented in HeLa and MDA-MB-231 cells. nih.gov For instance, microRNA-124 has been shown to suppress the proliferation of MDA-MB-231 cells. nih.gov

Table 2: Anti-Proliferative Activity of this compound Derivatives
Derivative ClassCell LinePotency (GI50)Reference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Compound 78)MV4-1123 nM acs.org
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesM249, PC-3, M229, MOLM13, A2780, NB4, M249R0.038 µM to 0.681 µM nih.gov

Cell Cycle Arrest Induction (e.g., G1 phase)

A direct consequence of CDK4/6 inhibition by this compound derivatives is the induction of cell cycle arrest, predominantly in the G1 phase. This prevents cancer cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation.

For example, the potent CDK4/6 inhibitor, compound 78, caused a concentration-dependent accumulation of MV4-11 cells in the G1 phase. acs.org At a concentration of 0.40 µM, this compound led to 85% of the cell population being in the G1 phase, compared to 61% in untreated cells. acs.org Similarly, piperine (B192125), a natural alkaloid, has been shown to induce G1 phase cell cycle arrest in melanoma cells. nih.govnih.govplos.org This arrest was associated with the downregulation of cyclin D1. nih.govplos.org

Modulation of Key Oncogenic Pathways

The anti-cancer activity of compounds related to the this compound scaffold also extends to the modulation of critical oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway and those involving EGFR kinases.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. acs.orgtbzmed.ac.ir The epidermal growth factor receptor (EGFR) is a key upstream activator of this pathway. tbzmed.ac.ir Several studies have highlighted the strategy of co-targeting EGFR and PI3K to overcome resistance and effectively suppress cancer cell proliferation. nih.gov The development of novel compounds that can inhibit this pathway is an active area of research. rsc.orgresearchgate.net While direct evidence for this compound itself modulating this pathway was not the primary focus of the provided sources, the structural motifs are common in molecules designed to target these kinases.

Anti-Infective and Antimicrobial Potentials

Beyond its anti-cancer properties, the this compound scaffold has been investigated for its potential in combating infectious diseases, most notably tuberculosis.

Anti-tubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new anti-tubercular agents. Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis.

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. nih.govresearchgate.netrsc.org Several compounds in this series exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM. nih.govresearchgate.netrsc.org Notably, some of the most active compounds also showed low cytotoxicity against human embryonic kidney (HEK-293) cells, indicating a favorable selectivity profile. researchgate.netrsc.org The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the benzamide (B126) ring plays a crucial role in the anti-tubercular potency. nih.gov For instance, an unsubstituted phenyl ring on the benzamide moiety resulted in promising activity. nih.gov

Table 3: Anti-tubercular Activity of this compound Derivatives
Compound SeriesTarget OrganismPotency (IC50)Reference
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivativesMycobacterium tuberculosis H37Ra1.35 to 2.18 µM nih.govresearchgate.netrsc.org

Antibacterial Spectrum

Derivatives of this compound have demonstrated a broad range of antibacterial activities. Research has shown that incorporating a piperazine moiety into various molecular scaffolds can lead to significant potency against both Gram-positive and Gram-negative bacteria.

A variety of novel piperazine derivatives have been synthesized and evaluated for their antibacterial efficacy. For instance, certain pyrimidine-substituted piperazine derivatives have shown good activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 μg/ml. nih.gov Similarly, other novel piperazine compounds have demonstrated effective inhibition against pathogenic bacteria such as S. aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), Shigella flexneri, and Shigella dysenteriae. ijcmas.com

Further studies on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine ring revealed potent activity against a panel of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 32 µg/mL. nih.gov One compound in this series, 7j , exhibited an eight-fold stronger inhibitory effect than the standard drug linezolid, with a MIC value of 0.25 µg/mL. nih.gov The antibacterial data for some of these derivatives indicated better activity against Gram-positive bacteria like S. aureus and Enterococcus faecalis with MIC values in the range of 1-5 μg/ml, whereas activity against Gram-negative bacteria was generally poor. derpharmachemica.com

The antibacterial spectrum also includes activity against Pseudomonas aeruginosa and Streptomyces epidermidis. researchgate.net The introduction of a piperazine ring has been a key strategy in the development of new antibacterial agents. derpharmachemica.com

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

Compound/Derivative Class Target Bacteria Activity/MIC Source
Pyrimidine (B1678525) incorporated piperazines Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A Good activity at 40 μg/ml nih.gov
Novel piperazine derivatives (RL-308) Shigella flexineri, S. aureus, MRSA, Shigella dysentriae Effective inhibition ijcmas.com
3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives Gram-positive bacteria MIC: 2-32 µg/mL nih.gov
Compound 7j Gram-positive bacteria MIC: 0.25 µg/mL nih.gov
Sparfloxacin and Gatifloxacin derivatives S. aureus, E. faecelis, Bacillus sp. MIC: 1-5 μg/ml derpharmachemica.com
Substituted piperazine derivatives Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli Significant activity researchgate.net

Antifungal Efficacy

The piperazine scaffold is a constituent in a number of compounds exhibiting significant antifungal properties. manipal.edu Derivatives have been developed that show efficacy against a range of fungal pathogens.

For example, a series of novel 6-(piperazin-1-yl)-harmine amide derivatives were synthesized and tested for their antifungal activity. nyxxb.cn These compounds showed activity against Botrytis cinerea, Fusarium graminearum, Valsa pyri, and Fusarium oxysporum. nyxxb.cn Notably, compound 5j from this series displayed excellent activity against F. oxysporum, with an inhibition rate of 61.7% at a concentration of 50 μg/mL, which was superior to the positive control, boscalid. nyxxb.cn

Other research has focused on pyrimidine-incorporated piperazine derivatives, with some compounds showing significant antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans at a 40 μg/ml concentration. nih.gov The antifungal spectrum of various piperazine derivatives also includes activity against Aspergillus flavus and Aspergillus clavatus. derpharmachemica.comresearchgate.net The integration of a piperazine moiety with other heterocyclic ring systems has led to the development of new antifungal agents. manipal.edu

Table 2: Antifungal Activity of Selected Piperazine Derivatives

Compound/Derivative Class Target Fungi Activity/Inhibition Source
5j (6-(piperazin-1-yl)-harmine amide derivative) Fusarium oxysporum 61.7% inhibition at 50 μg/mL nyxxb.cn
6-(piperazin-1-yl)-harmine amide derivatives Botrytis cinerea, Fusarium graminearum, Valsa pyri Antifungal activities nyxxb.cn
Pyrimidine incorporated piperazines Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, Candida albicans Significant activity at 40 μg/ml nih.gov
Various piperazine derivatives Aspergillus niger, Aspergillus fumigatus, Aspergillus clavatus, Candida albicans Antifungal activity derpharmachemica.com
Substituted piperazine derivatives Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus Significant antifungal properties researchgate.net

Antiviral Properties

The structural framework of piperazine and related pyridine compounds has been explored for the development of antiviral agents. Research in this area has led to the identification of derivatives with activity against significant human viruses.

One area of investigation has been the human immunodeficiency virus (HIV). Certain 2-pyridinone derivatives have been synthesized and evaluated as HIV-1-specific reverse transcriptase inhibitors. acs.org Furthermore, a furo[2,3-c]pyridine (B168854) pyrimidine thioether, PNU-142721, has been identified as a new broad-spectrum HIV-1 non-nucleoside reverse transcriptase inhibitor. acs.org This compound demonstrated potent inhibitory activity against a panel of NNRTI-resistant HIV-1 variants. acs.org

In the context of other viral infections, new derivatives of N-substituted piperidines, which are structurally related to piperazines, have been investigated for their antiviral potential. nih.gov The antiviral activity of these compounds was assessed using the influenza A/H1N1 virus model. nih.gov One of the synthesized compounds, 5c , suppressed the replication of the influenza A/Swine/Iowa/30 (H1N1) virus by 1.2 log2 infectious doses compared to the control group at its maximum investigated concentration. nih.gov

Table 3: Antiviral Properties of Selected Piperazine and Related Derivatives

Compound/Derivative Class Target Virus Mechanism/Activity Source
2-Pyridinone derivatives HIV-1 Reverse transcriptase inhibitors acs.org
PNU-142721 HIV-1 Broad-spectrum non-nucleoside reverse transcriptase inhibitor acs.org
5c (N-substituted piperidine (B6355638) derivative) Influenza A/H1N1 Suppressed viral replication nih.gov

Antiplasmodial Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for new antiplasmodial agents to combat malaria. The pyridine core, in conjunction with a piperazine moiety, is a key structural feature in several potent compounds.

Research has shown that pyridine carboxamides and thioamides exhibit anti-proliferative activity against the intraerythrocytic stage of Plasmodium falciparum. nih.gov One such compound, thiopicolinamide 13i , displayed submicromolar activity with an IC50 value of 142 nM and was significantly less active against a human cell line. nih.gov

Hybrid molecules have also been a focus of research. Aminoquinoline-pyrimidine-based hybrids linked via an alkyl-piperazine chain have demonstrated potent in vitro antiplasmodial activity against both the D6 (chloroquine-sensitive) and W2 (chloroquine-resistant) strains of P. falciparum. acs.org The IC50 values for these compounds were in the range of 0.012–0.10 μM against the D6 strain and 0.016–9.83 μM against the W2 strain. acs.org

Furthermore, bioinspired imidazolidinedione derivatives incorporating a piperazine moiety have been evaluated. nih.gov Structure-activity relationship studies revealed that the presence of a benzo[d]imidazole-2-yl-piperazine moiety was crucial for the most promising antiplasmodial activities. nih.gov These compounds were found to be more active against a chloroquine-resistant strain of Plasmodium. nih.gov Similarly, the introduction of basic side-chains to 6H,13H-pyrazino[1,2-a;4,5-a′]diindole analogues led to a substantial increase in antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains, with some compounds showing nanomolar activity. rsc.org

Table 4: Antiplasmodial Activity of Selected Piperazine and Pyridine Derivatives

Compound/Derivative Class P. falciparum Strain(s) IC50 Value Source
Thiopicolinamide 13i Not specified 142 nM nih.gov
Aminoquinoline-pyrimidine-piperazine hybrids D6 (CQ-sensitive) 0.012–0.10 μM acs.org
Aminoquinoline-pyrimidine-piperazine hybrids W2 (CQ-resistant) 0.016–9.83 μM acs.org
Imidazolidinedione-piperazine derivatives W2 (CQ-resistant) More active than against CQ-sensitive strains nih.gov
Pyrazino-diindole analogues (18, 21, 23 ) 3D7 (CQ-sensitive) & Dd2 (CQ-resistant) Nanomolar activity rsc.org

Neuropharmacological and Central Nervous System Activities

The piperazine ring is a key pharmacophore found in many centrally acting agents, and its derivatives have been extensively studied for their effects on various neurotransmitter systems. ijrrjournal.com

Dopamine (B1211576) Receptor Agonism (e.g., D3 receptor)

Derivatives of this compound have been investigated as ligands for dopamine receptors, with a particular focus on the D3 receptor subtype. The D3 receptor is a target for therapeutic intervention in conditions such as Parkinson's disease.

Research has led to the development of potent and selective ligands for the D3 receptor. For example, substituted N-phenylpiperazine analogs have been evaluated, with compound 6a binding to the human D3 receptor with high affinity (Ki value = 1.4 ± 0.21 nM) and exhibiting over 400-fold selectivity for the D3 versus the D2 receptor. mdpi.com This compound was also found to be a weak partial agonist. mdpi.com

In another study, structure-activity relationship investigations of N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives led to the identification of compound (-)-21a . researchgate.net This compound showed very high affinity for both D2 (Ki = 16.4 nM) and D3 (Ki = 1.15 nM) receptors and acted as a full agonist at both. researchgate.net Additionally, functionally selective D2 and D3 receptor partial agonists have been described, which could have therapeutic potential. amazonaws.comnih.gov

Table 5: Dopamine Receptor Activity of Selected Piperazine Derivatives

Compound/Derivative Receptor Target(s) Affinity (Ki) Functional Activity Source
6a D3 1.4 ± 0.21 nM Weak Partial Agonist mdpi.com
6a D2 >400-fold lower than D3 - mdpi.com
(-)-21a D3 1.15 nM Full Agonist researchgate.net
(-)-21a D2 16.4 nM Full Agonist researchgate.net

Serotonin (B10506) Receptor Modulation (e.g., 5-HT7 receptor antagonism, 5-HT2A, 5-HT6 modulation)

The versatility of the piperazine scaffold is further demonstrated by its role in the development of ligands for various serotonin (5-HT) receptors. ijrrjournal.com These receptors are implicated in a wide range of physiological and pathological processes in the central nervous system.

Derivatives have been designed to target the 5-HT6 receptor, which is expressed almost exclusively in the CNS and is a target for cognitive disorders. nih.gov Arylsulfonyl analogs of 1-phenylpiperazines were among the first selective 5-HT6 receptor antagonists described. nih.gov

Research has also focused on the 5-HT7 receptor. Studies on 1-(m-trifluoromethylphenyl)piperazines have explored how structural modifications influence their affinity for both 5-HT1A and 5-HT7 receptors. medchem-ippas.eu Additionally, certain 7-arylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione have been identified as ligands for the 5-HT1A, 5-HT2A, and 5-HT7 serotonin receptors. medchem-ippas.eu The development of ligands with specific modulation profiles at these receptors is an active area of research for new therapeutic agents.

Table 6: Serotonin Receptor Activity of Selected Piperazine Derivatives

Compound/Derivative Class Receptor Target(s) Type of Modulation Source
Arylsulfonyl analogs of 1-phenylpiperazines 5-HT6 Antagonism nih.gov
1-(m-trifluoromethylphenyl)piperazines 5-HT1A, 5-HT7 Affinity modulation medchem-ippas.eu
7-Arylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione 5-HT1A, 5-HT2A, 5-HT7 Ligand binding medchem-ippas.eu

Acetylcholinesterase Inhibition

Derivatives of the pyridyl and piperazine core structures have been identified as potent inhibitors of cholinesterases, enzymes critical to the regulation of cholinergic neurotransmission. nih.gov Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. nih.gov

Research has led to the synthesis of various derivatives with significant inhibitory activity. A series of pyridine derivatives featuring a carbamic or amidic function were designed and tested for their effects on cholinesterases. nih.gov Within this series, a carbamate (B1207046) derivative, designated as compound 8 , emerged as a highly potent inhibitor of human AChE (hAChE) with an IC50 value of 0.153 µM. nih.gov Molecular docking studies suggest that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, consistent with a mixed-type inhibition mechanism. nih.gov Another compound from the same series, carbamate 11 , was the most effective inhibitor of human BuChE (hBChE), with an IC50 of 0.828 µM. nih.gov

Similarly, novel benzothiazole-piperazine hybrids have been developed as multifunctional agents for Alzheimer's disease. rsc.org One such hybrid, compound 12 , demonstrated selective and uncompetitive inhibition against AChE with an IC50 of 2.31 µM, while showing negligible activity against BuChE. rsc.org This selectivity is considered advantageous as it may reduce the risk of peripheral cholinergic side effects. rsc.org Further studies on amiridine-piperazine hybrids also showed that inhibitory activity against AChE was highly dependent on the substitution pattern on the piperazine ring, with para-substituted aromatic moieties leading to the highest potency. researchgate.net

The pyridazine (B1198779) ring, an isomer of pyridine, has also been incorporated into potential dual inhibitors of both AChE and BuChE. nih.gov The adjacent nitrogen atoms in the pyridazine structure are believed to enhance its capacity for hydrogen bonding and improve its pharmacokinetic properties. nih.gov

Compound TypeTarget EnzymeIC50 (µM)Inhibition Mechanism
Pyridine Carbamate Derivative (8) hAChE0.153 nih.govMixed-type nih.gov
Pyridine Carbamate Derivative (11) hBChE0.828 nih.govNot Specified
Benzothiazole-Piperazine Hybrid (12) AChE2.31 rsc.orgUncompetitive rsc.org
Amiridine-Piperazine Hybrid (5h) AChE1.83 researchgate.netMixed-type researchgate.net

Interaction with Neurotransmitter Systems

The piperazine moiety is a well-established pharmacophore that interacts with various neurotransmitter receptors, and its derivatives have been extensively studied for their neurological activity. ijrrjournal.com Minor structural changes to the piperazine nucleus can result in significant differences in pharmacological effects. ijrrjournal.com

Studies have shown that piperazine derivatives can interact with the serotonergic system. For instance, meta-chlorophenylpiperazine has been shown to interact with serotonergic receptors and inhibit serotonin reuptake. ijrrjournal.com Beyond the serotonergic system, derivatives have been designed to target nicotinic acetylcholine (B1216132) receptors (nAChRs). A series of N,N-disubstituted piperazines demonstrated selective binding affinity for α4β2 nAChRs. ijrrjournal.com Another derivative, 1,1-Dimethyl 4-phenyl piperazine iodide, acts as a synthetic agonist for nicotinic acetylcholine receptors. ijrrjournal.com The connection of a pyridine ring system with a piperazine moiety has been shown to produce compounds with selectivity for α4β2 nicotinic receptors. ijrrjournal.com

Certain piperazine-containing compounds, such as those in the azapirone class (e.g., buspirone, gepirone), are known for their activity on neurotransmitter systems. researchgate.net Additionally, some derivatives have been investigated as selective inhibitors of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. researchgate.net

Derivative ClassTarget Neurotransmitter System/ReceptorObserved Effect
meta-chlorophenylpiperazine Serotonergic ReceptorsInteraction and reuptake inhibition ijrrjournal.com
N,N-disubstituted piperazines α4β2 neuronal nicotinic acetylcholine receptorsSelective binding ijrrjournal.com
1,1-Dimethyl 4-phenyl piperazine iodide Nicotinic acetylcholine receptorsAgonist activity ijrrjournal.com
2-(pyrimidin-2-yl)piperazine derivatives Monoamine Oxidase A (MAO-A)Selective inhibition researchgate.net

Metabolic and Anti-inflammatory Applications

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that is a key regulator of lipid and glucose metabolism. nih.gov Ligands that activate PPARγ have been linked to adipocyte differentiation and the regulation of glucose homeostasis. nih.gov

While direct studies on this compound derivatives are limited in this specific context, research into related structures provides insight. Piperine, a natural compound, has been investigated for its ability to modulate PPARγ. nih.gov Co-crystallization studies revealed that piperine binds within the ligand-binding pocket of the PPARγ ligand-binding domain (LBD) through hydrogen bonding and hydrophobic interactions. nih.gov However, unlike full agonists, piperine does not directly stabilize a key structural component (helix H12), which may explain its weaker agonistic activity and suggests it could act as a partial agonist or even an antagonist depending on the physiological context. nih.gov Synthetic PPARγ ligands, such as those from the thiazolidinedione class (e.g., BRL49653, ciglitizone), are known to be potent activators of the receptor. nih.gov

LigandReceptorEffect
Piperine PPARγPartial agonist/antagonist nih.gov
15d-PGJ2, BRL49653, Ciglitizone PPARγActivation nih.gov

Adipogenic Activity

The process of adipogenesis, or the differentiation of preadipocytes into mature fat cells, is closely regulated by PPARγ. Activation of PPARγ is a critical step in initiating this differentiation process. nih.gov

Studies have demonstrated that specific ligands of PPARγ can induce adipocyte differentiation. nih.gov The activation of PPARγ by these ligands has been directly linked to this effect, highlighting the receptor's central role in fat cell development. This connection underscores the potential for PPARγ modulators to influence metabolic processes related to adiposity.

Autotaxin Inhibition and Lysophosphatic Acid Pathway Modulation

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the bioactive lipid lysophosphatidic acid (LPA) from its precursor, lysophosphatidylcholine (B164491) (LPC). nih.govnih.gov The ATX-LPA signaling pathway is implicated in a multitude of pathological conditions, including fibrosis, inflammation, and cancer. nih.govnih.gov Consequently, inhibiting ATX is an attractive therapeutic strategy. nih.gov

Derivatives containing the piperazine and pyridin-amine scaffold have been developed as potent ATX inhibitors. One notable example is the clinical candidate GLPG1690 , which features an imidazo[1,2-a]pyridine (B132010) core. acs.orgacs.org This compound was developed through structural modifications of a lead compound to improve its pharmacokinetic profile. acs.org GLPG1690 effectively inhibits ATX, leading to a sustained reduction of LPA levels in plasma. acs.orgacs.org Its efficacy has been demonstrated in preclinical models of pulmonary fibrosis. acs.orgacs.org The development of such small-molecule inhibitors targeting the ATX-LPA axis represents a significant advancement in treating diseases driven by this pathway. researchgate.net

CompoundTargetMechanism of ActionTherapeutic Area
GLPG1690 Autotaxin (ATX)Inhibits conversion of LPC to LPA acs.orgacs.orgIdiopathic Pulmonary Fibrosis acs.orgacs.org

p38 Mitogen-Activated Protein Kinase (MAPK) and MK-2 Inhibition

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibition of p38α MAPK is a therapeutic target for various inflammatory diseases.

Research has focused on developing potent p38α MAPK inhibitors based on a pyridopyridazin-6-one scaffold, a structure related to the core compound of interest. nih.govnih.gov Through extensive Structure-Activity Relationship (SAR) studies, compounds with subnanomolar activity against p38α have been identified. nih.gov These inhibitors have demonstrated efficacy in preclinical models of arthritis, indicating their potential as anti-inflammatory agents. nih.gov The development of these pyridazinone-based inhibitors showcases a successful evolution from earlier dual p38α/β inhibitors to highly selective p38α inhibitors. nih.gov

Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Antagonism for Pain Management

Derivatives of the 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo[d]imidazole class have been identified as novel antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling. nih.gov While research on direct TRPV4 antagonism by this compound derivatives is emerging, the related TRPV1 channel provides a strong rationale for investigating this area. TRPV1 antagonists have demonstrated the ability to produce antihyperalgesic effects in animal models of both inflammatory and neuropathic pain. nih.gov For instance, one potent benzimidazole (B57391) derivative was shown to be orally bioavailable and effective in blocking capsaicin-induced pain responses in rats. nih.gov Furthermore, this compound successfully reversed thermal hyperalgesia in a model of inflammatory pain induced by complete Freund's adjuvant (CFA). nih.gov The structural similarities and functional relationship between TRPV1 and TRPV4 channels suggest that derivatives of this compound could also be valuable in developing TRPV4 antagonists for pain management. The modulation of TRPV4 is considered a potential therapeutic strategy for conditions like inflammatory pain, neuropathic pain, and migraines. nih.gov

Inhibition of Pancreatic Lipase (B570770)

The inhibition of pancreatic lipase, a critical enzyme in the digestion and absorption of dietary fats, is a key strategy in the management of obesity. nih.govnih.gov Derivatives of this compound have been explored for this purpose. For example, pyrazole-fused benzimidazole derivatives have been designed and evaluated as potential pancreatic lipase inhibitors. europeanreview.org In one study, a specific derivative, (E)-N2-((naphthalene-1-yl)methylene)-N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine, demonstrated potent inhibition of pancreatic lipase, even exceeding the inhibitory effect of the standard drug Orlistat under the tested conditions. europeanreview.org This highlights the potential of the broader benzimidazole scaffold, which can be derived from the this compound core, in developing new anti-obesity agents.

Compound Pancreatic Lipase Inhibition (%) Binding Affinity (kcal/mol)
Orlistat (Standard)91 ± 1.68-4.5
(E)-N2-((naphthalene-1-yl)methylene)-N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine93 ± 1.12-9.5
Data from in vitro enzyme assay. europeanreview.org

Other Biological and Biochemical Activities

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that regulate the levels of neurotransmitters in the brain, and their inhibition is a therapeutic strategy for neurological disorders like depression and Parkinson's disease. rsc.org Various derivatives containing the piperazine moiety have been synthesized and evaluated for their MAO inhibitory activity. mdpi.commdpi.com For instance, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were screened, with some compounds showing selective inhibitory activity against MAO-A. nih.gov Specifically, compounds 2j and 2m in the series exhibited selective MAO-A inhibition with IC50 values of 23.10 µM and 24.14 µM, respectively. nih.gov Similarly, pyridazinone derivatives incorporating a piperazine ring have been developed as selective MAO-B inhibitors. mdpi.com One such derivative, TR16, was identified as a potent and highly selective MAO-B inhibitor with an IC50 value of 0.17 μM. mdpi.com

Compound Target IC50 (µM) Selectivity
2jMAO-A23.10Selective for MAO-A
2mMAO-A24.14Selective for MAO-A
TR16MAO-B0.17>235-fold vs MAO-A
IC50 values represent the concentration required for 50% inhibition. mdpi.comnih.gov

Human Equilibrative Nucleoside Transporters (ENTs) are vital for the transport of nucleosides and play a role in various physiological processes. anu.edu.aunih.gov A novel derivative, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as an inhibitor of both ENT1 and ENT2. anu.edu.aunih.gov Interestingly, FPMINT displayed a 5- to 10-fold greater selectivity for ENT2 over ENT1. anu.edu.aunih.gov Further structure-activity relationship studies on analogues of FPMINT revealed that modifications to the chemical structure could enhance potency and selectivity. nih.govpolyu.edu.hk For example, compound 3c from this series was found to be the most potent inhibitor, acting in an irreversible and non-competitive manner. nih.govpolyu.edu.hk

Compound Target Selectivity Mechanism
FPMINTENT1/ENT25-10 fold for ENT2Irreversible, Non-competitive
Compound 3cENT1/ENT2Most potent in seriesIrreversible, Non-competitive
Data from studies on transfected cell lines. anu.edu.aunih.govnih.govpolyu.edu.hk

Antagonists of the cannabinoid receptor 1 (CB1) have therapeutic potential for treating obesity and metabolic disorders. nih.govnih.gov Researchers have developed analogues of the purine (B94841) otenabant (B1677804) by replacing the 4-aminopiperidine (B84694) group with a functionalized piperazine ring. nih.govnih.gov This led to the discovery of potent and highly selective CB1 inverse agonists. nih.govnih.gov One particular aryl urea (B33335) derivative, compound 65 , demonstrated a high affinity for the human CB1 receptor with a Ki value of 4 nM and over 10,000-fold selectivity over the CB2 receptor. nih.gov This compound was also found to be orally bioavailable and had reduced brain penetration, a desirable characteristic for minimizing central nervous system side effects. nih.gov

The piperidine and pyrimidine moieties, which are related to the core structure of this compound, are found in compounds with demonstrated antioxidant properties. who.intnih.gov The antioxidant activity of such compounds is often attributed to their ability to donate hydrogen atoms, thereby neutralizing free radicals. who.int For instance, certain 2,6-diphenylpiperidine-4-one derivatives have shown significant free radical scavenging activity in the DPPH assay, with some substituted derivatives exhibiting excellent antioxidant potential comparable to standard ascorbic acid. who.int The presence of electron-donating groups on the aryl rings of these structures can enhance their hydrogen-donating ability and resonance stabilization, leading to improved antioxidant effects. who.int While direct studies on this compound are limited, the chemical features of its core structure suggest a potential for its derivatives to exhibit free radical scavenging and antioxidant properties.

Unveiling the Molecular Architecture of this compound Derivatives: A Deep Dive into Structure-Activity Relationships

The chemical scaffold of this compound has emerged as a privileged structure in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. This article delves into the intricate relationship between the structural features of these molecules and their resulting biological activities. By systematically exploring modifications to the pyridine ring, the piperazine moiety, and through the application of bioisosteric replacements, researchers have elucidated key pharmacophoric features essential for target binding, potency, and selectivity.

Potential Research Applications Beyond Traditional Medicinal Chemistry

Chemical Building Blocks and Intermediates in Organic Synthesis

The structure of 6-(piperazin-1-yl)pyridin-2-amine makes it an excellent scaffold or intermediate in the synthesis of more complex molecules. The presence of reactive sites—the amino group and the secondary amine in the piperazine (B1678402) ring—allows for a variety of chemical modifications.

Organic chemists can leverage these sites for reactions such as acylation, alkylation, and condensation to construct new molecular frameworks. For instance, the primary amine on the pyridine (B92270) ring can be a nucleophile in substitution reactions, while the piperazine nitrogen can be functionalized to introduce different substituents, thereby modulating the compound's properties. This adaptability makes it a key component in the combinatorial synthesis of compound libraries for screening purposes.

The synthesis of various derivatives from similar piperazine-containing pyridinamine structures has been documented. For example, 5-(4-methylpiperazin-1-yl)pyridin-2-amine (B152614) serves as a raw material for pharmaceuticals, agrochemicals, and fine chemicals. vivanacl.com The strategic modification of the piperazine and pyridine moieties is a common approach in the development of novel compounds with desired biological or material properties.

Table 1: Examples of Reactions Utilizing the Reactivity of Aminopyridine and Piperazine Moieties
Reaction TypeReactantProduct TypePotential Application
AcylationAcyl chlorideAmideSynthesis of bioactive molecules
AlkylationAlkyl halideSubstituted amineModification of solubility and electronic properties
Reductive AminationAldehyde/KetoneSubstituted piperazineIntroduction of diverse functional groups
Buchwald-Hartwig AminationAryl halideN-Aryl derivativeFormation of complex heterocyclic systems
CondensationDicarbonyl compoundHeterocyclic ring systemCreation of novel scaffolds for drug discovery

Materials Science Applications (e.g., Corrosion Inhibition)

Recent studies have highlighted the potential of pyridine and piperazine derivatives as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net The mechanism of inhibition is attributed to the adsorption of these organic molecules onto the metal surface, forming a protective layer that impedes the corrosion process.

The nitrogen atoms in the pyridine and piperazine rings, along with the π-electrons of the aromatic system, can donate electrons to the vacant d-orbitals of the metal, facilitating a strong adsorption. This interaction can be either physisorption (electrostatic) or chemisorption (covalent bond formation).

Research on compounds with similar structural motifs has demonstrated significant corrosion inhibition efficiency. For example, a novel pyridine derivative showed up to 96.2% inhibition efficiency for mild steel in a hydrochloric acid solution. researchgate.net Similarly, other studies have reported high inhibition efficiencies for various pyridine and piperazine-based compounds on different metals. j-cst.orguotechnology.edu.iqresearchgate.netmdpi.com The effectiveness of these inhibitors is often dependent on their concentration, the temperature, and the nature of the corrosive medium. The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm. researchgate.netj-cst.orgresearchgate.net

Table 2: Research Findings on Corrosion Inhibition by Pyridine and Piperazine Derivatives
InhibitorMetal/AlloyCorrosive MediumMaximum Inhibition Efficiency (%)Adsorption Isotherm
N-(4-((4-(pyridin-2-yl) piperazin-1-yl) methyl) phenyl) quinoline-6-carboxamideMild Steel1M HClNot SpecifiedLangmuir
2-((6-aminopyridin-2-yl)imino)indolin-3-one (APIDO)Mild Steel1M HCl95.2Langmuir
3-acetyl-4-(4-bromophenyl)-6-2- oxo-2H-chromen-3-yl pyridine-2(1H)-one (ABCP)Mild Steel0.5M HCl98.4Not Specified
4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl) benzene (B151609) sulfonamideMild Steel1M HCl95.4Langmuir
Pyridine-2-thiolBrass0.5M H₂SO₄>85Langmuir

Development of Radiotracers for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov The development of novel radiotracers that can selectively bind to specific biological targets is crucial for the advancement of PET imaging. nih.gov

Derivatives of this compound are being investigated as potential scaffolds for the development of PET radiotracers for imaging various targets in the central nervous system, including protein aggregates associated with neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govnih.govrsc.org The ability to label these molecules with positron-emitting isotopes, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), allows for their in vivo visualization and quantification.

For instance, a derivative of 1-(pyridin-2-yl)piperazine was used in the synthesis of a potential PET radiotracer for imaging α-synuclein aggregates. nih.gov The synthesis involved coupling the piperazine derivative with other molecular fragments to achieve high binding affinity and selectivity for the target protein. nih.govrsc.org The resulting radiolabeled compounds are then evaluated for their brain uptake and washout characteristics in preclinical models. rsc.orgnih.gov The development of such tracers holds immense promise for the early diagnosis and monitoring of disease progression. nih.gov

Table 3: Examples of Pyridine and Piperazine Derivatives in PET Radiotracer Development
RadiotracerTargetDiseaseKey FindingsReference
[¹¹C]M503-1619α-SynucleinParkinson's DiseaseHigh binding affinity to α-Syn fibrils and rapid brain washout. rsc.org
[¹⁸F]FBNAHypoxiaCancerGood radiochemical yield and accumulation in hypoxic cancer cells. nih.gov
[¹¹C]7f, [¹⁸F]7j, [¹¹C]8iα-SynucleinParkinson's DiseasePenetrated the blood-brain barrier with favorable washout kinetics. nih.gov

Future Directions and Research Challenges

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of therapeutic agents based on the 6-(piperazin-1-yl)pyridin-2-amine scaffold is intrinsically linked to the evolution of synthetic chemistry. Future research will prioritize the development of novel synthetic methodologies that are not only efficient in terms of yield and purity but are also economically and environmentally sustainable.

Recent trends have seen a shift towards greener and more atom-economical approaches. For instance, visible-light-promoted reactions are emerging as a powerful tool. organic-chemistry.org Photoredox catalysis, utilizing either iridium-based complexes or organic dyes, allows for the construction of C-H functionalized piperazines under mild conditions, often starting from readily available materials like amino acids. organic-chemistry.orgmdpi.com These methods avoid the use of toxic reagents and can sometimes be adapted for continuous flow systems, enhancing scalability and safety. mdpi.com

Another area of innovation lies in the use of novel reagents and catalytic systems. The Stannyl Amine Protocol (SnAP) has provided a convergent method for synthesizing C2-functionalized piperazines from aldehydes. mdpi.com While effective, the use of stoichiometric copper and potentially toxic tin reagents presents a challenge. Future work will likely focus on developing catalytic versions of such reactions to improve their sustainability. mdpi.com Furthermore, multi-component reactions, where three or more reactants combine in a single step to form a complex product, are being explored for the synthesis of diverse piperazine (B1678402) libraries. mdpi.com These reactions are highly efficient and allow for the rapid generation of a wide range of analogs for biological screening.

The table below summarizes some modern synthetic approaches applicable to the synthesis of piperazine and its derivatives, highlighting the move towards more sustainable practices.

Methodology Key Features Advantages Representative Reference
Photoredox CatalysisUtilizes visible light and a photocatalyst (e.g., Iridium complex, organic dye) to initiate radical reactions.Mild reaction conditions, high functional group tolerance, potential for green chemistry. organic-chemistry.orgmdpi.com
Stannyl Amine Protocol (SnAP)Convergent synthesis of C2-functionalized piperazines from aldehydes and tin-substituted diamines.Access to diverse piperazine structures with carbon-carbon bond formation at the C2 position. mdpi.com
Multi-component ReactionsThree or more reactants combine in a one-pot reaction to form a complex product.High atom economy, operational simplicity, rapid generation of compound libraries. mdpi.com
Hydrogen Borrowing AnnulationCondensation of amines with diols using a metal catalyst to "borrow" hydrogen for subsequent reduction.Forms C-N bonds efficiently, often with water as a benign solvent. mdpi.com

Deeper Elucidation of Mechanism of Action at Molecular and Cellular Levels

While numerous derivatives of this compound have shown promising biological activity, a deeper understanding of their mechanism of action at the molecular and cellular levels is crucial for their rational design and therapeutic application. The piperazine ring is a common feature in many centrally active drugs, often influencing monoamine neurochemical pathways through receptor interactions or reuptake mechanisms. researchgate.net

Derivatives of the core scaffold have been investigated as inhibitors of a variety of enzymes. For example, certain pyridylpiperazine hybrids have shown potential as urease inhibitors. nih.gov In the context of cancer, derivatives have been designed as potent and selective inhibitors of cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, which are key regulators of the cell cycle. nih.govacs.org The introduction of a piperazine group in some instances has been shown to enhance potency and selectivity for these kinases. acs.org

The piperazine moiety is also a key component in compounds targeting G-protein coupled receptors (GPCRs). For instance, piperazinyl-glutamate-pyridines have been studied as antagonists of the P2Y12 receptor, which is involved in platelet aggregation. nih.gov

Future research will need to employ a combination of biochemical assays, structural biology (such as X-ray crystallography and cryo-electron microscopy), and cell-based functional assays to precisely identify the molecular targets and elucidate the downstream cellular signaling pathways affected by these compounds. Understanding how these molecules interact with their targets at an atomic level will be instrumental in designing next-generation derivatives with improved efficacy and reduced off-target effects.

Advanced Preclinical and Clinical Investigations of Promising Candidates

The translation of promising compounds from the laboratory to the clinic is a long and challenging process that requires rigorous preclinical and clinical investigation. For derivatives of this compound, a number of preclinical studies have demonstrated their potential in various disease areas.

For example, 5-(Piperazin-1-yl)pyridin-2-amine is a known reagent in the synthesis of the anticancer drug Palbociclib, a selective inhibitor of CDK4 and CDK6 used in the treatment of breast cancer. pharmaffiliates.com This highlights the clinical relevance of this scaffold. Other derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. nih.govnih.govresearchgate.net Some have shown good activity against Gram-positive bacteria like Staphylococcus aureus and various fungal species. nih.govresearchgate.net

In the realm of neurodegenerative diseases, benzimidazole-based piperazine derivatives have been screened as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov Furthermore, piperazine-substituted pyranopyridines have been shown to possess antiproliferative activity against cancer cell lines and also act as inhibitors of hepatitis B virus (HBV) virion production. nih.gov

The table below presents a selection of preclinical data for various derivatives, showcasing the breadth of their biological evaluation.

Derivative Class Biological Target/Activity Key Findings Representative Reference
Pyridylpiperazine HybridsUrease InhibitionShowed remarkable urease inhibition potential. nih.gov
Piperazine-substituted PyranopyridinesAntiproliferative and Anti-HBVExhibited cytotoxicity against cancer cell lines and inhibited HBV virion production. nih.gov
Benzimidazole-piperazine HybridsCholinesterase InhibitionShowed good to moderate inhibitory effect on acetylcholinesterase and butyrylcholinesterase. nih.gov
Phenothiazine-piperazine DerivativesAntimicrobialDemonstrated good antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov

Future challenges in this area include conducting comprehensive pharmacokinetic and toxicological studies to ensure the drug-like properties of these compounds. For the most promising candidates, progression into well-designed clinical trials will be the ultimate goal to establish their safety and efficacy in humans.

Exploration of New Therapeutic Indications and Uncharted Biological Pathways

A key area of future research for the this compound scaffold is the exploration of novel therapeutic applications and the investigation of previously uncharacterized biological pathways. The structural versatility of this scaffold makes it an ideal starting point for library synthesis and high-throughput screening against a wide range of biological targets. acs.orgresearchgate.net

Recent studies have already pointed towards several new potential applications. For instance, derivatives have been synthesized and tested for the treatment of metabolic syndrome, showing enhancement of adipogenesis in 3T3-L1 adipocytes. nih.gov In the field of parasitology, compounds containing a 6-(piperazin-1-yl)-1,3,5-triazine core have been identified as having broad anti-schistosomal activities. wellcomeopenresearch.org

Furthermore, the piperazine ring is a well-known pharmacophore in drugs targeting the central nervous system (CNS). researchgate.net This opens up avenues for exploring derivatives of this compound for neurological and psychiatric disorders. For example, novel 1-(2-pyrimidin-2-yl)piperazine derivatives have been synthesized and identified as selective monoamine oxidase (MAO)-A inhibitors, suggesting potential as antidepressants. researchgate.netnih.gov

The exploration of uncharted biological pathways will involve screening compound libraries against panels of receptors, enzymes, and ion channels to identify novel interactions. This "target-agnostic" approach can lead to the discovery of unexpected therapeutic opportunities and provide new insights into cellular biology.

Computational Approaches for Predictive Modeling and Lead Generation

In recent years, computational chemistry has become an indispensable tool in drug discovery, and its application to the this compound scaffold is a burgeoning field of research. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, are being increasingly used to accelerate the design and optimization of new therapeutic agents.

QSAR studies have been successfully applied to various series of piperazine derivatives to establish a mathematical relationship between their chemical structure and biological activity. nih.govscispace.commdpi.comkoreascience.krnih.gov These models can then be used to predict the activity of newly designed compounds, helping to prioritize which molecules to synthesize and test. For example, 3D-QSAR studies on piperazinyl-glutamate-pyridines as P2Y12 antagonists have provided insights into the structural requirements for high potency. nih.gov

Molecular docking is another powerful technique that predicts the preferred binding mode of a ligand to a biological target. nih.govjetir.orgnih.govresearchgate.netsemanticscholar.org This information is invaluable for understanding the molecular basis of a compound's activity and for designing new derivatives with improved binding affinity and selectivity. Docking studies have been used to investigate the interaction of piperazine derivatives with targets such as p-glycoprotein, mTORC1, and various kinases. nih.govscispace.commdpi.com

The table below provides examples of how computational methods are being applied to study piperazine derivatives.

Computational Method Application Key Insights Representative Reference
QSARPredicting biological activity of piperazine derivatives.Identification of key structural features that influence activity. nih.govscispace.commdpi.comkoreascience.krnih.gov
Molecular DockingPredicting the binding mode of ligands to their targets.Understanding ligand-receptor interactions at the atomic level. nih.govjetir.orgnih.govresearchgate.netsemanticscholar.org
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of ligand-receptor complexes over time.Assessing the stability of binding and conformational changes. nih.gov
ADME PredictionIn silico prediction of Absorption, Distribution, Metabolism, and Excretion properties.Early assessment of the drug-like properties of new compounds. mdpi.comnih.gov

The future of drug design for this scaffold will likely involve a synergistic combination of these computational approaches with experimental validation. This integrated strategy will enable the more rapid and cost-effective discovery of new and improved therapeutic agents based on the this compound core structure.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 6-(Piperazin-1-yl)pyridin-2-amine in a laboratory setting?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyridine and piperazine derivatives. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) under inert conditions can introduce the piperazine moiety. Post-synthesis purification via preparative TLC or column chromatography is critical to isolate the target compound. Structural confirmation should utilize mass spectrometry (MS) and 1^1H NMR. For instance, MS (ESI+) data for similar compounds show characteristic [M+H]+^+ peaks (e.g., m/z 198 or 452), while 1^1H NMR resolves aromatic protons and piperazine ring signals .

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer : Follow OSHA and EN166 standards for PPE, including chemical safety goggles and lab coats. Ensure adequate ventilation, especially in confined spaces. Spills should be contained using dry methods (e.g., vacuuming) and disposed of in sealed containers. Avoid environmental release due to potential ecotoxicity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : High-resolution MS (HRMS) provides exact mass confirmation (e.g., exact mass 206.12665 for related pyridine-piperazine analogs). 1^1H NMR identifies aromatic protons (δ 7.1–8.6 ppm) and piperazine CH2_2 groups (δ 2.3–3.7 ppm). IR spectroscopy can verify amine N-H stretches (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address low yields in the amination step during synthesis?

  • Methodological Answer : Optimize reaction conditions by screening catalysts (e.g., Pd(PPh3_3)4_4), bases (e.g., Na2_2CO3_3), and solvents (e.g., DME:H2_2O). Elevated temperatures (140–150°C) in sealed tubes improve reactivity. Monitor intermediates via LC-MS to identify bottlenecks. For example, a 95% EtOH solvent system improved yields in analogous piperazine-pyridine couplings .

Q. What methods resolve structural ambiguities in piperazine-containing compounds?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and torsion angles (e.g., pyridine-piperazine dihedral angles ~39.9°). Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing and can be analyzed using Mercury software .

Q. How should crystallographic data for this compound derivatives be analyzed?

  • Methodological Answer : Use SHELX programs for structure solution (SHELXS) and refinement (SHELXL). Validate models with R-factors (target R1 < 0.05) and check for twinning or disorder. For example, orthorhombic space groups (e.g., Pna21_1) are common for chiral piperazine derivatives .

Q. How can computational modeling complement experimental data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and optimize geometries. Molecular docking studies (AutoDock Vina) assess interactions with biological targets like 5-HT1A_{1A} receptors, guided by crystallographic data from related imaging agents .

Q. What strategies mitigate byproduct formation during multi-step synthesis?

  • Methodological Answer : Employ orthogonal protecting groups (e.g., tert-butoxycarbonyl, Boc) for amines. Use TLC or HPLC to monitor reaction progress. For example, Boc-protected intermediates in cyclohexyl-piperazine syntheses reduced side reactions and improved final purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
6-(Piperazin-1-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-(Piperazin-1-yl)pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.